molecular formula C15H21N5OS B1621402 2-[[5-(4-tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N'-hydroxyethanimidamide CAS No. 261704-26-1

2-[[5-(4-tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N'-hydroxyethanimidamide

Cat. No.: B1621402
CAS No.: 261704-26-1
M. Wt: 319.4 g/mol
InChI Key: UTIPNNNZXJDAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[5-(4-tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N'-hydroxyethanimidamide is a useful research compound. Its molecular formula is C15H21N5OS and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5OS/c1-15(2,3)11-7-5-10(6-8-11)13-17-18-14(20(13)4)22-9-12(16)19-21/h5-8,21H,9H2,1-4H3,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIPNNNZXJDAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C)SCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372480
Record name 2-[[5-(4-tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261704-26-1
Record name 2-[[5-(4-tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-[[5-(4-tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N'-hydroxyethanimidamide (CAS No. 428823-07-8) is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C22H25ClN4OS
  • Molecular Weight : 428.98 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. The following table summarizes the minimum inhibitory concentration (MIC) values against various bacterial strains:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus44
Bacillus subtilis180
Escherichia coli7.1
Methicillin-resistant Staphylococcus aureus (MRSA)11

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

The proposed mechanism of action for triazole derivatives involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The presence of the sulfanyl group in this compound may enhance its interaction with these enzymes, increasing its potency against bacterial pathogens.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study conducted by researchers synthesized various triazole derivatives and evaluated their biological activities. The compounds exhibited varying degrees of antibacterial activity, with some derivatives showing enhanced efficacy compared to traditional antibiotics .
  • Comparative Analysis : In a comparative analysis of triazole derivatives, it was found that modifications at specific positions on the triazole ring significantly influenced antimicrobial activity. For instance, the introduction of bulky substituents like tert-butyl groups improved the lipophilicity and membrane penetration of the compounds .
  • Clinical Relevance : The effectiveness of this compound in clinical settings has been explored through in vitro assays against resistant strains of bacteria, demonstrating its potential as a novel therapeutic agent in treating infections caused by multidrug-resistant organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[5-(4-tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N'-hydroxyethanimidamide
Reactant of Route 2
Reactant of Route 2
2-[[5-(4-tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N'-hydroxyethanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.